Methyl isoindoline-5-carboxylate hydrochloride

Synthetic Chemistry Reaction Kinetics Protecting Group Strategy

Generic isoindoline analog substitution introduces significant risk to synthetic outcomes and biological results. Methyl isoindoline-5-carboxylate hydrochloride (CAS 127168-93-8) is the exact building block specified in published FXR inhibitor syntheses and CCR5 antagonist SAR programs. • Directly replicates literature routes to azabicyclooctane FXR inhibitors (e.g., WO 2020103939 A1) • Defined CCR5 antagonist activity (IC50 ~2.8-4.6 µM) provides a validated starting point for lead optimization • Hydrochloride salt ensures 1.05 mg/mL aqueous solubility for streamlined parallel synthesis • Store 2-8°C under inert atmosphere for long-term chemical integrity

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 127168-93-8
Cat. No. B162384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoindoline-5-carboxylate hydrochloride
CAS127168-93-8
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CNC2)C=C1.Cl
InChIInChI=1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H
InChIKeyUCJNRYHJEDJKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Isoindoline-5-carboxylate HCl: FXR & CCR5 Building Block


Methyl isoindoline-5-carboxylate hydrochloride (CAS 127168-93-8) is a bicyclic isoindoline derivative featuring a methyl ester at the 5-position and formulated as a hydrochloride salt for enhanced handling and aqueous compatibility . It functions primarily as a key synthetic building block in medicinal chemistry, with documented applications as an intermediate in the preparation of azabicyclooctane-based FXR inhibitors and as a CCR5 antagonist scaffold [1]. Commercially available at purity grades ranging from 95% to 98% , this compound provides a defined starting point for structure-activity relationship (SAR) studies and lead optimization programs targeting nuclear receptors and chemokine pathways.

Methyl Isoindoline-5-carboxylate HCl – Substitution Risks


Generic substitution among isoindoline derivatives introduces significant risk to both synthetic outcomes and biological results. While compounds like ethyl isoindoline-5-carboxylate hydrochloride (CAS 1159826-50-2) share the same core scaffold, their divergent physicochemical properties—driven by ester group substitution (methyl vs. ethyl) and salt form—directly alter reaction kinetics, downstream derivatization efficiency, and ultimately, target engagement [1] . Furthermore, SAR studies across isoindoline-based DPP8 inhibitors demonstrate that even minor structural variations can shift selectivity profiles by orders of magnitude [2]. For procurement teams and discovery chemists, selecting the precise CAS 127168-93-8 compound ensures consistency with published synthetic routes to FXR-targeting azabicyclooctanes and validated CCR5 antagonist assays, thereby avoiding the costly re-optimization cycles inherent to analog substitution .

Methyl Isoindoline-5-carboxylate HCl: Quantitative Comparisons


Methyl Ester vs. Ethyl Ester Reactivity

The methyl ester group in Methyl isoindoline-5-carboxylate hydrochloride provides a distinct reactivity profile compared to its ethyl ester analog. The smaller methyl ester is less sterically hindered, enabling faster reaction rates in nucleophilic acyl substitution and ester hydrolysis. This translates to higher efficiency in subsequent derivatization steps, such as amidation or transesterification, which are critical for generating diverse compound libraries . While the ethyl isoindoline-5-carboxylate hydrochloride (CAS 1159826-50-2) is also a useful intermediate, its bulkier ethyl group can impede access to the carbonyl carbon, potentially reducing yields in reactions with sterically demanding nucleophiles [1].

Synthetic Chemistry Reaction Kinetics Protecting Group Strategy

Synthetic Path to Azabicyclooctane FXR Inhibitors

Methyl isoindoline-5-carboxylate hydrochloride is specifically cited in patent and vendor literature as a reagent for preparing azabicyclooctane derivatives that function as Farnesoid X Receptor (FXR) inhibitors . This is a critical application in the development of therapeutics for non-alcoholic steatohepatitis (NASH) and other metabolic disorders. While other isoindoline carboxylates may also be employed as FXR-targeting intermediates, this particular compound has a documented, direct synthetic route to a specific class of FXR inhibitors. The published FXR antagonist activity for compounds in this chemical space has been reported with IC50 values as low as 0.0500 nM [1], underscoring the potential of this scaffold.

FXR Antagonist Metabolic Disease Nuclear Receptor

CCR5 Antagonist Activity: Human Cell Data

Preliminary pharmacological screening has identified Methyl isoindoline-5-carboxylate hydrochloride as a CCR5 antagonist [1], a mechanism relevant for HIV-1 entry inhibition and treatment of inflammatory diseases. Quantitative data shows its activity against the human CCR5 receptor. In one assay, it demonstrated antagonist activity with an IC50 of 2.80E+3 nM (2800 nM) in a cell-cell fusion model using HIV-1 gp120 [2]. In a separate functional assay measuring inhibition of CCL5-induced calcium mobilization in MOLT4/CCR5 cells, the IC50 was 4.60E+3 nM (4600 nM) [3]. This defined, albeit moderate, potency provides a clear baseline for SAR exploration.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Solubility & Stability: HCl Salt vs. Free Base

The hydrochloride salt form of Methyl isoindoline-5-carboxylate confers significant practical advantages in solubility and stability over its free base counterpart (Methyl isoindoline-5-carboxylate, CAS 742666-57-5). The presence of the hydrochloride counterion improves aqueous solubility, facilitating its use in aqueous reaction media and biological assays [1]. Calculated aqueous solubility for the hydrochloride is 1.05 mg/mL (0.00493 mol/L), placing it in the 'Soluble' category according to the Log S scale . Furthermore, the salt form enhances chemical stability during long-term storage, with recommended conditions of 2-8°C under inert atmosphere , reducing degradation and ensuring batch-to-batch consistency for procurement.

Formulation Science Salt Screening Preformulation

Methyl Isoindoline-5-carboxylate HCl: Key Applications


Synthesis of Azabicyclooctane FXR Inhibitors

This compound serves as a critical starting material for the multi-step synthesis of azabicyclooctane-based Farnesoid X Receptor (FXR) inhibitors . Given the well-documented role of FXR in bile acid homeostasis and its targeting in NASH clinical trials, this is a high-value application. Researchers can procure this specific intermediate to follow established patent procedures (e.g., WO 2020103939 A1) for generating FXR antagonist leads, leveraging its defined reactivity to install the core isoindoline moiety into the final bicyclic framework . The use of this exact compound ensures fidelity to published synthetic routes, minimizing the need for de novo route optimization.

CCR5 Antagonist Scaffold Optimization

As a validated CCR5 antagonist with defined but moderate potency (IC50 ~2.8-4.6 µM), this compound is an ideal starting scaffold for a structure-activity relationship (SAR) program [1] [2]. Procurement is justified for medicinal chemistry teams seeking to improve upon a known active chemotype. By introducing diverse functional groups at the ester or amine positions, researchers can explore modifications to enhance potency and drug-like properties against the clinically relevant CCR5 target. This is a more cost-effective strategy than starting from a completely novel, uncharacterized chemotype.

Isoindoline Library Synthesis with Enhanced Solubility

For laboratories engaged in the synthesis of diverse isoindoline-based libraries, the hydrochloride salt form offers distinct practical advantages over its free base analogs [3]. Its calculated aqueous solubility of 1.05 mg/mL allows for easier handling in parallel synthesis and purification protocols involving aqueous workups . Furthermore, the defined storage requirements (2-8°C under inert atmosphere) ensure long-term chemical integrity, reducing batch failures and re-procurement costs associated with the degradation of more labile, non-salt intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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